Mercaptoacetyl-Phe-Leu

Description

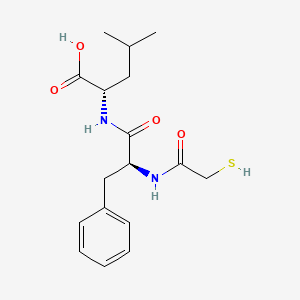

Structure

2D Structure

3D Structure

Properties

CAS No. |

83328-02-3 |

|---|---|

Molecular Formula |

C17H24N2O4S |

Molecular Weight |

352.5 g/mol |

IUPAC Name |

(2S)-4-methyl-2-[[(2S)-3-phenyl-2-[(2-sulfanylacetyl)amino]propanoyl]amino]pentanoic acid |

InChI |

InChI=1S/C17H24N2O4S/c1-11(2)8-14(17(22)23)19-16(21)13(18-15(20)10-24)9-12-6-4-3-5-7-12/h3-7,11,13-14,24H,8-10H2,1-2H3,(H,18,20)(H,19,21)(H,22,23)/t13-,14-/m0/s1 |

InChI Key |

FFURXGIJWDIUDN-KBPBESRZSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CS |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CS |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization

General Principles of Mercaptoacetyl Dipeptide Synthesis

The construction of mercaptoacetyl dipeptides can be accomplished through two primary strategies: solid-phase peptide synthesis (SPPS) and traditional solution-phase synthesis. libretexts.org Both approaches require a systematic and controlled sequence of coupling and deprotection steps to build the peptide chain before the final acylation with a derivative of thioglycolic acid. The choice between these methods often depends on the desired scale of synthesis, purification strategy, and available resources.

Solid-phase peptide synthesis (SPPS) is a highly efficient and widely adopted method for preparing peptides like Mercaptoacetyl-Phe-Leu. peptide.com The general process begins with the C-terminal amino acid, Leucine (B10760876), being covalently attached to an insoluble polymer resin. peptide.compeptide.com The synthesis then proceeds by sequentially adding the subsequent amino acid (Phenylalanine) and the N-terminal capping group (mercaptoacetic acid).

The most common SPPS strategy for this purpose is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach. peptide.comsemanticscholar.org The process follows a repeated cycle:

Attachment: Fmoc-protected Leucine (Fmoc-Leu-OH) is anchored to a suitable resin, such as a 2-chlorotrityl resin. nih.gov

Deprotection: The temporary Fmoc protecting group on the α-amino group of Leucine is removed using a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF), to expose a free amine. study.com

Coupling: The next amino acid, Fmoc-protected Phenylalanine (Fmoc-Phe-OH), is activated with a coupling reagent (e.g., HBTU, HATU) and added to the resin to form the dipeptide, Fmoc-Phe-Leu-resin. peptide.com

Final Acylation: After removing the Fmoc group from Phenylalanine, the resin-bound dipeptide is acylated with an S-protected derivative of thioglycolic acid, such as S-acetylthioglycolic acid or S-tritylthioglycolic acid. nih.govnih.gov This step is typically performed using standard peptide coupling conditions.

Cleavage and Deprotection: The completed peptide is cleaved from the resin support, and all side-chain protecting groups (if any) and the thiol protecting group are removed simultaneously. This is usually achieved by treatment with a strong acid cocktail, such as trifluoroacetic acid (TFA) containing scavengers to prevent side reactions. peptide.comnih.gov

The key advantage of SPPS is that excess reagents and byproducts are easily removed by simple filtration and washing of the resin, which greatly simplifies the purification process at each step. peptide.com

Solution-phase synthesis, also known as classical peptide synthesis, involves carrying out all reactions in a homogeneous solvent system. libretexts.org While often more labor-intensive due to the need for purification after each step, it remains a valuable technique, particularly for large-scale synthesis. nih.govsemanticscholar.org

The synthesis of this compound in solution typically involves:

Protection: The amino group of Phenylalanine is protected (e.g., with a Boc or Cbz group), and the carboxyl group of Leucine is protected as an ester (e.g., methyl or ethyl ester). libretexts.org

Coupling: The protected amino acids, Boc-Phe-OH and H-Leu-OMe, are coupled using a reagent like dicyclohexylcarbodiimide (B1669883) (DCC) to form the protected dipeptide, Boc-Phe-Leu-OMe. libretexts.orgmdpi.com

Deprotection: The N-terminal Boc group is removed with an acid (like TFA) to yield H-Phe-Leu-OMe.

Final Acylation: The free amino group of the dipeptide is then acylated with an S-protected thioglycolic acid derivative using a coupling agent.

Final Deprotection: In the final step, the C-terminal ester and the S-protecting group are removed (e.g., via saponification and subsequent acid treatment) to yield the final product, this compound.

Purification, often by recrystallization or chromatography, is required to isolate the intermediate product after each step. nih.gov

Strategic Incorporation of the Mercaptoacetyl Moiety

The introduction of the mercaptoacetyl group (HS-CH₂-CO-) is a critical step that requires careful strategic planning. The high reactivity of the thiol functional group necessitates the use of protecting groups to prevent undesirable side reactions, such as oxidation to form disulfides, during the peptide assembly.

To manage the reactivity of the thiol, thioglycolic acid is used in a protected form, where the sulfur atom is masked with a temporary protecting group. nih.gov This S-protected intermediate is then coupled to the N-terminus of the Phe-Leu dipeptide. The choice of protecting group is crucial and is dictated by its stability under the conditions of peptide synthesis and the specific conditions required for its removal at the end of the synthesis. biosynth.com

Commonly used S-protecting groups include:

Acetyl (Ac): The S-acetyl group is stable to the acidic conditions used for Boc-group removal and the basic conditions for Fmoc-group removal. nih.gov It can be selectively removed at the end of the synthesis under mild basic conditions, for example, using hydroxylamine (B1172632) at a neutral pH. nih.gov

Trityl (Trt): The Trt group is a bulky protecting group that is stable to the basic conditions of Fmoc-based SPPS. semanticscholar.orgnih.gov It is readily cleaved under acidic conditions, typically during the final TFA-mediated cleavage from the resin. semanticscholar.orgnih.gov

Acetamidomethyl (Acm): The Acm group is stable to both TFA and the conditions used in SPPS. It requires specific reagents like mercury(II) acetate (B1210297) or iodine for removal, offering an additional level of orthogonality.

Table 1: Comparison of Common S-Protecting Groups for Thioglycolic Acid

| Protecting Group | Abbreviation | Introduction Method | Cleavage Conditions | Orthogonality Notes |

| Acetyl | Ac | Reaction with acetic anhydride | Mild base (e.g., hydroxylamine, pH 7) nih.gov | Stable to standard acid/base of Boc and Fmoc strategies. |

| Trityl | Trt | Reaction with trityl chloride nih.gov | Mild to strong acid (e.g., TFA) nih.gov | Labile to acid; typically removed during final cleavage in SPPS. |

| 4-Methoxytrityl | Mmt | Reaction with 4-methoxytrityl chloride nih.gov | Very mild acid (e.g., dilute TFA) semanticscholar.orgnih.gov | More acid-labile than Trt, allowing for selective deprotection on-resin. |

| Acetamidomethyl | Acm | Reaction with N-(hydroxymethyl)acetamide | Mercury(II) or Iodine | Stable to both strong acid and base; requires specific heavy metal or iodine treatment. |

A highly effective method for acylating the N-terminus of the dipeptide is through the use of an activated ester of S-protected thioglycolic acid. chemicalbook.com N-Hydroxysuccinimide (NHS) esters are popular for this purpose due to their high reactivity towards primary amines and good stability, allowing for efficient amide bond formation. chemicalbook.comnih.gov

The synthetic procedure involves:

Activation: The S-protected thioglycolic acid (e.g., S-acetylthioglycolic acid) is reacted with N-hydroxysuccinimide in the presence of a coupling agent like DCC to form the S-protected thioglycolic acid NHS ester. chemicalbook.com This activated intermediate is often a stable, crystalline solid that can be purified and stored.

Coupling: The purified NHS ester is then added to the deprotected dipeptide (H-Phe-Leu). The reaction proceeds via nucleophilic attack of the dipeptide's N-terminal amine on the activated ester, releasing N-hydroxysuccinimide as a water-soluble byproduct and forming the desired N-mercaptoacetylated peptide. nih.gov

This method is advantageous because the coupling reaction is generally clean and proceeds with high yield under mild conditions, minimizing the risk of racemization. chemicalbook.com

Advanced Derivatization Strategies for Analogues and Libraries

To explore structure-activity relationships or to develop new compounds with modified properties, the this compound scaffold can be subjected to various derivatization strategies. These modifications can be targeted at the thiol group, the peptide backbone, or the amino acid side chains to create analogues and chemical libraries. nih.gov

Derivatization strategies include:

Thiol Alkylation: The nucleophilic thiol group can be reacted with various electrophiles (e.g., alkyl halides) to generate thioether derivatives. This is often used to attach fluorescent labels, link the peptide to a larger molecule, or modulate its physicochemical properties. nih.gov

Amino Acid Substitution: Either the Phenylalanine or Leucine residue can be replaced with other natural or unnatural amino acids. This allows for the systematic probing of the importance of each residue's side chain for biological activity. For instance, replacing Leucine with other aliphatic amino acids or Phenylalanine with other aromatic residues.

Peptide-Peptoid Hybrids: To increase resistance to proteolytic degradation, analogues can be synthesized where one or more amide bonds are replaced with N-substituted glycine (B1666218) units, creating peptide-peptoid hybrids. semanticscholar.orgnih.gov For example, the mercaptoacetyl group could be attached to a Phe-peptoid unit.

Combinatorial Libraries: Using SPPS, large libraries of related compounds can be generated by employing a "split-and-mix" synthesis strategy. In this approach, different amino acids or different acylating agents are used at specific positions in the sequence, resulting in a large collection of unique compounds for high-throughput screening.

Table 2: Examples of Derivatization Strategies for this compound Analogues

| Modification Site | Strategy | Example Reagent/Building Block | Potential Outcome |

| Thiol Group (-SH) | Alkylation | Iodoacetamide, Maleimides nih.gov | Covalent labeling, conjugation to proteins. |

| Phenylalanine | Side Chain Substitution | Fmoc-Tyr(tBu)-OH, Fmoc-Trp(Boc)-OH | Probing aromatic and steric requirements. |

| Leucine | Side Chain Substitution | Fmoc-Ile-OH, Fmoc-Val-OH, Fmoc-Nle-OH | Evaluating the role of hydrophobicity and branching. |

| Peptide Backbone | N-Alkylation | Bromoacetic acid followed by an amine nih.gov | Creation of peptoid units to increase stability. |

| N-Terminus | Acyl Group Variation | S-Protected Mercaptopropionic Acid | Altering the linker length between thiol and peptide. |

Systematic Amino Acid Residue Modifications (P'1, P'2 Positions)

The P'1 and P'2 positions, occupied by Phenylalanine (Phe) and Leucine (Leu) respectively in the parent compound, are critical determinants of biological activity, particularly in the context of enzyme inhibition. Systematic modifications of these residues allow for the exploration of the steric and electronic requirements of the binding pocket.

Structure-activity relationship (SAR) studies on related dipeptide inhibitors have shown that the nature of the amino acid side chains at these positions significantly influences potency and selectivity. nih.govfrontiersin.org For instance, in the inhibition of enzymes like elastase, the P'1 and P'2 residues interact with specific sub-pockets (S'1 and S'2) of the enzyme's active site.

Modifications at the P'1 position (Phenylalanine) often involve exploring the effects of aromatic ring substitutions, replacement with other aromatic or aliphatic residues, and introduction of non-proteinogenic amino acids. The goal is to optimize hydrophobic and van der Waals interactions within the S'1 pocket.

At the P'2 position (Leucine), modifications typically focus on varying the size, shape, and hydrophobicity of the aliphatic side chain to probe the contours of the S'2 pocket. Both proteinogenic and non-proteinogenic amino acids can be incorporated to fine-tune the interaction.

The synthesis of these modified dipeptides can be accomplished using standard solid-phase or solution-phase peptide synthesis methodologies. unibo.itstudy.com In solid-phase peptide synthesis (SPPS), the C-terminal amino acid (P'2 position) is anchored to a resin, followed by the sequential coupling of the P'1 amino acid and the mercaptoacetyl group. nih.govpeptide.com Solution-phase synthesis offers an alternative for larger-scale production. slideshare.net

Below is an interactive data table summarizing representative modifications at the P'1 and P'2 positions and their rationale.

| Position | Parent Residue | Representative Modification | Rationale for Modification |

|---|---|---|---|

| P'1 | Phenylalanine (Phe) | Tyrosine (Tyr) | Introduce a hydroxyl group to explore hydrogen bonding interactions. |

| P'1 | Phenylalanine (Phe) | Naphthylalanine (Nal) | Increase hydrophobicity and steric bulk to probe the size of the S'1 pocket. |

| P'1 | Phenylalanine (Phe) | Cyclohexylalanine (Cha) | Replace aromatic ring with a saturated ring to assess the importance of aromaticity. |

| P'2 | Leucine (Leu) | Valine (Val) | Decrease the size of the aliphatic side chain. |

| P'2 | Leucine (Leu) | Isoleucine (Ile) | Introduce a chiral center on the side chain to probe stereochemical preferences. |

| P'2 | Leucine (Leu) | tert-Leucine (t-Leu) | Introduce a bulky, sterically hindered side chain. |

Rational Design of Linker and Terminal Group Functionalizations

Functionalization of the terminal groups of this compound, namely the N-terminal mercaptoacetyl group and the C-terminal carboxyl group, allows for the attachment of linkers, spacers, or other chemical moieties. biosynth.com This strategy is employed to modulate the compound's physicochemical properties, such as solubility and stability, or to conjugate it to other molecules for various applications. lifetein.com

The N-terminal thiol group of the mercaptoacetyl moiety is a key functional handle. It can be protected during synthesis with groups like trityl (Trt) or S-acetyl, which can be selectively removed to allow for conjugation. semanticscholar.org This thiol can react with maleimides, haloacetamides, or other thiol-reactive groups to attach linkers or reporter molecules.

The choice of linker is critical and can be broadly categorized into flexible linkers (e.g., glycine-serine repeats) and rigid linkers (e.g., proline-rich sequences), each imparting different conformational properties to the final conjugate. creative-peptides.com

The table below provides examples of linker and terminal group functionalizations and their intended purposes.

| Terminal | Modification Type | Example Moiety | Purpose |

|---|---|---|---|

| N-Terminus (Thiol) | Linker Attachment | Maleimide-PEG | To conjugate to another molecule via a flexible, hydrophilic spacer. |

| N-Terminus (Thiol) | Bioorthogonal Handle | Alkynyl or Azido group | For click chemistry-based conjugation. nih.gov |

| C-Terminus (Carboxyl) | Amidation | Ammonia | To neutralize the negative charge and potentially increase cell permeability. |

| C-Terminus (Carboxyl) | Esterification | Ethanol | To increase lipophilicity. |

| C-Terminus (Carboxyl) | Linker Attachment | Aminocaproic acid (Ahx) | To introduce a flexible spacer for conjugation. lifetein.com |

Academic Methods for Synthetic Product Verification and Purity Assessment

The verification of the chemical structure and the assessment of the purity of the synthesized this compound and its derivatives are crucial steps to ensure the reliability of subsequent biological or chemical studies. A combination of analytical techniques is typically employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of peptides. mtoz-biolabs.commtoz-biolabs.comcreative-proteomics.com Reversed-phase HPLC (RP-HPLC) separates the target peptide from impurities based on hydrophobicity. mtoz-biolabs.com The purity is calculated by integrating the peak area of the target compound relative to the total peak area in the chromatogram. mtoz-biolabs.com

Mass Spectrometry (MS) is used to confirm the molecular weight of the synthesized peptide. jpt.com Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly coupled with HPLC (LC-MS) to provide both purity and mass verification in a single analysis. jpt.com High-resolution mass spectrometry can confirm the elemental composition of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information. nmims.edu One-dimensional (1D) NMR (¹H and ¹³C) and two-dimensional (2D) NMR techniques like COSY and TOCSY are used to confirm the amino acid sequence and the integrity of the chemical structure. acs.orgacs.org NMR is particularly useful for verifying the presence and connectivity of the mercaptoacetyl group and any modifications made to the peptide.

Elemental Analysis (EA) determines the percentage of carbon, hydrogen, and nitrogen in the sample. cup-contract-labs.com This analysis is used to calculate the net peptide content, which is the actual amount of peptide in a lyophilized powder that also contains water and counter-ions. innovagen.comnih.gov

The following table summarizes the primary analytical methods used for the verification and purity assessment of this compound and its analogs.

| Analytical Method | Information Obtained | Typical Application |

|---|---|---|

| Reversed-Phase HPLC (RP-HPLC) | Purity assessment, identification of impurities. creative-proteomics.com | Routine quality control of synthetic peptides. |

| Mass Spectrometry (MS) | Molecular weight confirmation, sequence verification (via fragmentation). jpt.com | Confirmation of the identity of the synthesized compound. |

| Nuclear Magnetic Resonance (NMR) | Detailed structural elucidation, confirmation of covalent bonds and stereochemistry. nmims.eduacs.org | Unambiguous structure confirmation of the final product and key intermediates. |

| Elemental Analysis (CHN Analysis) | Net peptide content, confirmation of elemental composition. innovagen.com | Quantification of the absolute amount of peptide in a solid sample. |

| Amino Acid Analysis (AAA) | Amino acid composition and ratio. biosynth.com | Verification of the correct amino acid stoichiometry in the peptide. |

Enzymatic Inhibition Profile and Biochemical Mechanism

Broad-Spectrum Metalloprotease Inhibition by Mercaptoacetyl-Phe-Leu

This compound exhibits inhibitory activity against a range of metalloproteases, primarily through the interaction of its thiol group with the zinc ion essential for the catalytic activity of these enzymes. This interaction forms the basis of its function as a potent inhibitor.

Comprehensive Analysis of Specificity Towards Pseudomonas aeruginosa Elastase (LasB)

This compound is recognized as a potent and specific inhibitor of Pseudomonas aeruginosa elastase, also known as LasB. nih.govresearchgate.net This bacterial enzyme is a key virulence factor in Pseudomonas aeruginosa infections, contributing to tissue damage. The specificity of this compound for LasB makes it a compound of interest in studying mechanisms to mitigate the pathogenic effects of this bacterium. The inhibitory action is effective both in laboratory settings (in vitro) and within biological environments such as the cornea, where it has been shown to prevent the tissue-degrading effects of the elastase. nih.govresearchgate.net

Investigation of Inhibition Against Other Zinc Metallopeptidases (e.g., Leucine (B10760876) Aminopeptidase)

While the primary focus of research has been on its effect on bacterial elastase, the structural characteristics of this compound suggest it has the potential to inhibit other zinc metallopeptidases. Mercaptoacetyl dipeptides, as a class of compounds, have been synthesized and shown to effectively inhibit thermolysin and other metalloendopeptidases. However, specific studies detailing the inhibitory activity of this compound against enzymes such as leucine aminopeptidase (B13392206) are not extensively available in the current body of scientific literature. The inhibition of these enzymes typically involves the sulfhydryl group of the inhibitor binding to the active site's zinc ion.

Detailed Enzyme Kinetic Analysis of Inhibition

The study of enzyme kinetics provides a deeper understanding of the inhibitory mechanism of this compound, including the strength of its interaction with the target enzyme and the nature of the inhibition.

Determination of Inhibition Constants (Kᵢ) and Dissociation Constants

The inhibition constant (Kᵢ) is a measure of the potency of an inhibitor, with a lower Kᵢ value indicating a stronger inhibition. For the class of 2-mercaptoacetyl-dipeptides, Kᵢ values against metalloendopeptidases like thermolysin have been reported to be in the micromolar range or lower, indicating effective inhibition. For instance, 2-mercaptoacetyl-L-phenylalanyl-L-leucine has been shown to be a potent inhibitor of thermolysin.

Table 1: Inhibition Constants (Kᵢ) for Mercaptoacetyl-Dipeptides Against Thermolysin

| Compound | Kᵢ (µM) |

| 2-mercaptoacetyl-L-phenylalanyl-L-leucine | Data not available |

| 2-mercaptoacetyl-L-leucyl-L-phenylalanine | Data not available |

Specific Kᵢ values for this compound were not available in the reviewed literature.

Elucidation of Inhibition Mechanism (e.g., Competitive, Non-competitive, Uncompetitive)

The mechanism of inhibition by mercaptoacetyl-containing peptides is generally understood to be competitive. In competitive inhibition, the inhibitor molecule is structurally similar to the substrate and competes for the same active site on the enzyme. By binding to the active site, the competitive inhibitor prevents the substrate from binding, thereby inhibiting the enzyme's activity. This type of inhibition can be overcome by increasing the concentration of the substrate. The structural resemblance of this compound to the natural substrates of metalloproteases supports a competitive inhibition model.

Comparative Analysis of Inhibitor Concentration Leading to 50% Inhibition (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) is another measure of an inhibitor's effectiveness. It indicates the concentration of an inhibitor that is required to reduce the activity of an enzyme by 50%. While this compound is known to be a potent inhibitor, specific IC₅₀ values against a range of metalloproteases are not well-documented in publicly available research.

Characterization of Slow-Binding Inhibition Kinetics

Slow-binding inhibition is a phenomenon where the final steady-state level of inhibition is not achieved instantaneously upon mixing the enzyme and inhibitor. Instead, there is a time-dependent increase in the degree of inhibition. This process is often characterized by an initial weak binding event (forming an EI complex) followed by a slower isomerization to a more tightly bound complex (EI*).

While this compound is a potent inhibitor of its target metalloproteases, detailed kinetic studies characterizing it specifically as a slow-binding inhibitor are not extensively documented in the available literature. However, for analogous thiol-based inhibitors targeting zinc metalloproteases, the inhibition process can exhibit time-dependent characteristics. The kinetic profile of such an interaction would typically be evaluated by measuring the rate of approach to the steady-state inhibition level over time.

The key parameters that define slow-binding kinetics include the initial inhibition constant (Ki) and the forward and reverse isomerization rate constants (k₅ and k₆). These values would be determined by analyzing reaction progress curves at various inhibitor concentrations. A hypothetical data set for a slow-binding inhibitor is presented below to illustrate the parameters that would be characterized.

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Ki | Initial inhibition constant for the formation of the EI complex. | 50 nM |

| k5 | Forward rate constant for isomerization from EI to EI. | 0.1 s-1 |

| k6 | Reverse rate constant for isomerization from EI to EI. | 0.005 s-1 |

| Ki | Overall inhibition constant for the final EI complex. | 2.5 nM |

Methodological Approaches in Kinetic Data Analysis (e.g., Lineweaver-Burk Plots, Dixon Plots, Non-linear Regression)

The analysis of enzyme kinetics provides crucial insights into the mechanism of inhibition. Several graphical and computational methods are employed for this purpose.

Lineweaver-Burk Plots: This method, also known as a double reciprocal plot, linearizes the Michaelis-Menten equation by plotting the inverse of reaction velocity (1/V) against the inverse of substrate concentration (1/[S]). medschoolcoach.comchemistrytalk.orgwikipedia.org It is a useful tool for visualizing the type of enzyme inhibition. For a competitive inhibitor like this compound is presumed to be, the lines on the plot for different inhibitor concentrations would intersect at the y-axis, indicating that the maximum velocity (Vmax) is unchanged, while the apparent Michaelis constant (Km) increases. medschoolcoach.comyoutube.com

Dixon Plots: A Dixon plot is another graphical method used to determine the inhibition constant (Ki). It is constructed by plotting the inverse of the reaction velocity (1/V) against the inhibitor concentration ([I]) at two or more fixed substrate concentrations. researchgate.net For a competitive inhibitor, the lines will intersect at a point where the y-coordinate equals 1/Vmax and the x-coordinate equals -Ki.

Non-linear Regression: Modern kinetic analysis predominantly relies on non-linear regression to fit the raw data (velocity vs. substrate concentration) directly to the Michaelis-Menten or more complex inhibition equations. nih.govnih.gov This approach is considered statistically more robust and accurate than linear transformations like the Lineweaver-Burk plot, which can distort experimental error. wikipedia.orgnih.gov Using non-linear regression, kinetic parameters such as Vmax, Km, and Ki are determined with higher precision. youtube.comyoutube.com While specific plots for this compound are not prominently featured in the surveyed literature, the data obtained from such analyses would be presented as follows.

| Target Enzyme | Inhibitor | Ki (nM) | Inhibition Type | Method of Analysis |

|---|---|---|---|---|

| Pseudomonas elastase (LasB) | This compound | Data not available | Competitive (presumed) | Non-linear Regression |

| Thermolysin | This compound | Data not available | Competitive (presumed) | Non-linear Regression |

Molecular Basis of Metallocoordination in Enzyme Active Sites

The inhibitory activity of this compound against metalloproteases is fundamentally dependent on its ability to coordinate with the catalytic metal ion, typically zinc (Zn²⁺), located in the enzyme's active site.

Conformational Adaptations Upon Inhibitor Binding

The binding of an inhibitor to an enzyme's active site is a dynamic process that often involves conformational changes in both the inhibitor and the enzyme. nih.gov While a definitive crystal structure of this compound complexed with an enzyme like Pseudomonas elastase is not available in the reviewed literature, the binding mechanism can be inferred from studies of similar enzymes like thermolysin and other peptide-based inhibitors. nih.govresearchgate.net

Upon binding, the inhibitor is expected to adopt a conformation that complements the active site cleft. The phenyl group of the phenylalanine residue and the isobutyl group of the leucine residue are designed to fit into the S1' and S2' specificity pockets of the enzyme, respectively. asm.org These interactions anchor the inhibitor in the active site. The binding event itself induces subtle but significant conformational adaptations in the enzyme. Active site residues may shift slightly to optimize interactions with the inhibitor, leading to a more stable enzyme-inhibitor complex. This "induced fit" model suggests that the active site is flexible and can adapt its shape to accommodate the binding ligand, a process that is critical for both catalysis and inhibition. nih.govnih.gov

Structure Activity Relationship Sar Studies

Impact of Amino Acid Residues on Inhibitory Potency and Selectivity

The dipeptide portion of Mercaptoacetyl-Phe-Leu, consisting of Phenylalanine (Phe) and Leucine (B10760876) (Leu), plays a determinative role in its potency and selectivity. These residues are not arbitrary; their size, hydrophobicity, and stereochemistry are finely tuned to interact with the active site of target metalloproteases.

The sequence and identity of the amino acid residues are paramount for enzyme recognition. Metalloproteases like thermolysin and Pseudomonas aeruginosa elastase have specific subsites (S1', S2', etc.) that accommodate the side chains of the substrate's amino acids. The inhibitor mimics this substrate by placing its Phenylalanine and Leucine residues into these pockets.

Studies have shown that the arrangement of these residues significantly affects inhibitory activity. For instance, Mercaptoacetyl-L-Phenylalanyl-L-Leucine is a potent inhibitor of thermolysin and a metalloendopeptidase from Streptomyces griseus. nih.gov Its isomer, Mercaptoacetyl-L-Leucyl-L-Phenylalanine, where the positions of the amino acids are swapped, is also an effective inhibitor, indicating that both residues can productively interact with the enzyme's binding sites, albeit with potentially different affinities for specific subsites. nih.govasm.org This highlights the critical role of the Phe-Leu dipeptide moiety in guiding the inhibitor to the correct enzyme and ensuring a high-affinity binding event.

The effectiveness of this compound as an inhibitor is heavily reliant on its ability to mimic the natural substrates of metalloproteases. These enzymes typically cleave peptide bonds adjacent to hydrophobic amino acid residues. asm.org The Phenylalanine and Leucine residues of the inhibitor serve this exact purpose.

Hydrophobic Interactions : The isobutyl side chain of Leucine and the benzyl (B1604629) side chain of Phenylalanine are both large and hydrophobic. They fit into corresponding hydrophobic pockets within the enzyme's active site, displacing water molecules and establishing favorable van der Waals interactions. mdpi.com This hydrophobic binding is a primary driving force for the formation of the enzyme-inhibitor complex. nih.gov

By presenting these hydrophobic and aromatic side chains, this compound effectively acts as a substrate mimic, occupying the active site and preventing the binding and cleavage of the actual substrate.

The three-dimensional arrangement of atoms, or stereochemistry, is crucial for biological activity. Inhibition by mercaptoacetyl dipeptides is a highly stereospecific process, meaning that the spatial orientation of the amino acid residues dramatically impacts potency. nih.gov

Research has demonstrated this by comparing the inhibitory activity of different stereoisomers. For example, while 2-mercaptoacetyl-L-phenylalanyl-L-leucine is a potent inhibitor of thermolysin and a Streptomyces griseus metalloendopeptidase, the corresponding compound containing D-phenylalanine, 2-mercaptoacetyl-L-leucyl-D-phenylalanine, is a very poor inhibitor of the same enzymes. nih.gov This stark difference in activity, with Ki values differing by orders of magnitude, shows that the enzyme's active site is exquisitely shaped to accommodate L-amino acids. The incorrect orientation of the D-phenylalanine side chain prevents it from fitting properly into the binding pocket, disrupting the key interactions necessary for potent inhibition.

Table 1: Impact of Stereochemistry on Inhibitory Potency against Thermolysin

Correlation Between Molecular Conformation and Biological Activity

The biological activity of a flexible molecule like this compound is intrinsically linked to its molecular conformation—the spatial arrangement of its atoms. mdpi.com An accurate description of the molecule's conformational behavior is a prerequisite for understanding its interaction with a target receptor. mdpi.com For a peptide-based inhibitor to be effective, it must be able to adopt a specific conformation, often referred to as the "bioactive conformation," that is complementary to the enzyme's binding site.

While the unbound inhibitor may exist as an ensemble of various conformations in solution, the binding process selects for the one that maximizes favorable interactions. It has been suggested in studies of related peptides that receptors may prefer a flexible backbone, which allows the molecule to adopt an optimal extended conformation within the binding site. nih.gov This conformational adaptability is key. The correlation between a molecule's structure and its biological activity is a central principle in the study of biological phenomena. archive.org The ability of this compound to orient its mercapto group for zinc chelation while simultaneously placing its Phe and Leu side chains into the S1' and S2' pockets is a direct function of its conformational possibilities.

Comparative SAR with Other Metalloprotease Inhibitor Classes

To fully appreciate the SAR of this compound, it is useful to compare it with other classes of metalloprotease inhibitors that target the same zinc-dependent mechanism. These comparisons highlight the significance of the zinc-binding group and the peptide backbone.

Phosphorus-containing functional groups, such as phosphonates and phosphinates, are also effective zinc-binding moieties used in the design of metalloprotease inhibitors. asm.orgresearchgate.net A direct comparison between a mercaptoacetyl inhibitor and a phosphoryl analogue illustrates the similarities in their mechanism.

For instance, both 2-mercaptoacetyl-L-phenylalanyl-L-leucine and phosphoryl-L-leucyl-L-phenylalanine were found to be the most potent inhibitors against Pseudomonas aeruginosa elastase in one study, with nearly identical Ki values of 0.2 µM. asm.org This demonstrates that both the mercapto group and the phosphoryl group can serve as excellent zinc chelators, forming the cornerstone of the inhibitory activity. In both cases, the inhibitory potency was dramatically higher—by three to four orders of magnitude—than the corresponding free dipeptides that lacked a zinc-binding group. asm.org This underscores the essential role of the metal-chelating moiety.

Studies on other phosphonic acid analogues of Phenylalanine have further shown that they can be potent, submicromolar inhibitors of metallo-aminopeptidases. researchgate.net Like the mercaptoacetyl series, the potency of these phosphorus-containing inhibitors is also highly dependent on the structure of the amino acid-like side chains that interact with the enzyme's specificity pockets. researchgate.net

Table 2: Comparison of Zinc-Binding Groups on Inhibitory Potency against P. aeruginosa Elastase

Structural Similarities and Differences with Hydroxamate-Based Inhibitors

Key Structural Features:

The core of the interaction for both inhibitor types is the zinc-binding group (ZBG). In this compound, this is the thiol (-SH) group, whereas in hydroxamate-based inhibitors, it is the hydroxamic acid (-CONHOH) moiety.

This compound: The thiol group acts as a monodentate ligand, forming a coordinate bond with the active site zinc ion. mdpi.com The potency of thiol-based inhibitors is generally considered intermediate, falling between that of hydroxamates and carboxylate-based inhibitors. mdpi.com The peptide-like backbone, consisting of Phenylalanine (Phe) and Leucine (Leu), mimics the natural substrate of the target enzyme, conferring specificity and facilitating binding to the active site cleft.

Hydroxamate-Based Inhibitors: The hydroxamic acid group typically acts as a bidentate ligand, with both the carbonyl oxygen and the hydroxyl oxygen coordinating with the zinc ion. nih.gov This bidentate chelation generally results in a more potent inhibition compared to the monodentate interaction of thiols. mdpi.com Many hydroxamate inhibitors are recognized for their broad-spectrum activity against various matrix metalloproteinases (MMPs). nih.gov

Structural Comparison:

The fundamental difference lies in the zinc-binding motif. While the thiol group of this compound provides a single point of strong coordination, the hydroxamic acid group offers two points of attachment, which can lead to a more stable enzyme-inhibitor complex. This distinction in the ZBG is a critical determinant of inhibitory potency and selectivity. nih.gov

Despite the differences in their zinc-binding moieties, both classes of inhibitors often share similar peptide or non-peptide backbones designed to interact with the substrate-binding pockets of the target metalloenzyme. These interactions are crucial for achieving selectivity towards a specific enzyme. However, the potent, broad-spectrum nature of many hydroxamate inhibitors has sometimes been associated with off-target effects, a challenge that has driven the development of more selective, non-hydroxamate inhibitors like those based on thiol or carboxylate groups. mdpi.comnih.gov

Table 1: Comparison of this compound and Hydroxamate-Based Inhibitors

| Feature | This compound | Hydroxamate-Based Inhibitors |

|---|---|---|

| Zinc-Binding Group (ZBG) | Thiol (-SH) | Hydroxamic Acid (-CONHOH) |

| Coordination to Zinc Ion | Monodentate | Bidentate |

| Relative Potency | Intermediate mdpi.com | High mdpi.com |

| Backbone | Peptidic (Phe-Leu) | Varied (peptidic or non-peptidic) |

| Mechanism | Coordination with the active site zinc ion | Bidentate chelation of the active site zinc ion nih.gov |

Comparison with Phosphoramidon (B1677721) and Its Derivatives

Phosphoramidon is a naturally derived metalloproteinase inhibitor isolated from Streptomyces tanashiensis that effectively inhibits enzymes like thermolysin and neutral endopeptidase (NEP). wikipedia.orgnih.gov A comparison between this compound and phosphoramidon is insightful, particularly when considering their structural derivatives and target enzymes.

Structural and Functional Comparison:

This compound and Thiorphan: this compound is structurally and functionally related to Thiorphan, another potent inhibitor of neutral endopeptidase. drugbank.com Both compounds possess a thiol group responsible for zinc chelation and a backbone that interacts with the enzyme's active site pockets. Thiorphan can be considered a derivative in the broader class of mercaptoacyl dipeptides.

Phosphoramidon: Phosphoramidon is a more complex molecule containing a phosphoramidate (B1195095) group that interacts with the active site zinc. It also features a dipeptide (L-leucyl-L-tryptophan) component and a rhamnose sugar moiety. wikipedia.org This complex structure allows it to bind with high affinity to the active sites of certain metalloproteinases.

Inhibitory Activity and Specificity:

Both phosphoramidon and thiol-based inhibitors like Thiorphan have been shown to inhibit metalloproteinases involved in the processing of endothelins. nih.gov For instance, studies have demonstrated that both phosphoramidon and Thiorphan can suppress the conversion of big endothelin-1 (B181129) to endothelin-1, although often with different potencies. nih.govnih.gov Phosphoramidon is a potent inhibitor of endothelin-converting enzyme (ECE), a key enzyme in this pathway. nih.govnih.gov

Table 2: Comparative Features of this compound, Thiorphan, and Phosphoramidon

| Feature | This compound | Thiorphan | Phosphoramidon |

|---|---|---|---|

| Inhibitor Class | Mercaptoacyl Dipeptide | Mercaptoacyl Dipeptide | Phosphoramidate |

| Zinc-Binding Group | Thiol | Thiol | Phosphoramidate |

| Backbone | Phe-Leu | Benzylpropanoyl-Glycine | Leu-Trp with a rhamnose moiety wikipedia.org |

| Primary Target(s) | Pseudomonas Elastase, other Metalloproteinases | Neutral Endopeptidase (NEP) drugbank.com | Thermolysin, NEP, ECE wikipedia.orgnih.gov |

| Origin | Synthetic | Synthetic | Natural (Streptomyces) wikipedia.org |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Phosphoramidon |

| Thiorphan |

| Phenylalanine |

Computational and Biophysical Characterization

Molecular Docking Simulations of Mercaptoacetyl-Phe-Leu with Target Enzymes

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. mdpi.com For this compound, these simulations have been instrumental in visualizing its interaction with target enzymes like Pseudomonas aeruginosa elastase (LasB).

The stability of the enzyme-inhibitor complex is dictated by a network of intermolecular interactions. For this compound and related NAMdPs, molecular docking has highlighted several key interactions with LasB residues: nih.govnih.gov

Hydrogen Bonding: The backbone atoms of the dipeptide inhibitor form crucial hydrogen bonds with residues such as Asn112, Ala113, and Arg198 of LasB. nih.govnih.gov These interactions anchor the inhibitor within the active site, providing a stable binding framework.

Hydrophobic Contacts: The phenyl group of the phenylalanine residue and the isobutyl group of the leucine (B10760876) residue engage in hydrophobic interactions with nonpolar pockets within the enzyme's active site. These interactions are significant contributors to the binding affinity.

Zinc Coordination: The thiol group of the mercaptoacetyl moiety is predicted to coordinate with the catalytic zinc ion (Zn²⁺) present in the active site of metalloproteinases like LasB. nih.govnih.gov This interaction is a hallmark of many metalloproteinase inhibitors and is critical for potent inhibition.

| Interaction Type | Interacting Inhibitor Moiety | Key Enzyme Residues (LasB) |

| Hydrogen Bonding | Dipeptide Backbone | Asn112, Ala113, Arg198 |

| Hydrophobic Contacts | Phenylalanine (Phenyl group) | Hydrophobic Pockets |

| Leucine (Isobutyl group) | Hydrophobic Pockets | |

| Zinc Coordination | Mercaptoacetyl (Thiol group) | Catalytic Zn²⁺ ion |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govnih.gov These models are invaluable for predicting the potency of new inhibitors and for identifying the key structural features that drive activity.

A predictive 3D-QSAR model has been developed for a series of 118 N-alpha-mercaptoacetyl dipeptides (NAMdPs) as inhibitors of LasB. nih.gov This model was built using field-based 3D-QSAR, which considers the steric, electrostatic, hydrogen bond donor, hydrogen bond acceptor, and hydrophobic properties of the molecules. nih.gov The robustness and predictive power of the model were rigorously validated using both internal and external validation techniques, ensuring its reliability for predicting the inhibitory activity of new compounds within this class. nih.gov

The developed 3D-QSAR model provides a three-dimensional map that illustrates the positive and negative effects of different chemical features on the inhibitory activity against LasB. nih.gov This analysis has identified several critical structural features:

Mercaptoacetyl Group: The presence of the thiol group is fundamental for potent inhibition, primarily due to its ability to coordinate with the active site zinc ion.

Amino Acid Side Chains: The nature and size of the amino acid side chains at the P1' and P2' positions (corresponding to Phe and Leu in this compound) significantly influence potency. The QSAR model indicates that bulky and hydrophobic groups are generally favored in these positions, as they can effectively occupy the corresponding enzyme sub-pockets.

Stereochemistry: The stereochemistry of the amino acid residues is crucial for achieving the correct orientation within the active site to maximize favorable interactions.

Interaction Fingerprint Analysis of Protein-Ligand Complexes

Interaction Fingerprint (IFP) analysis is a computational method used to systematically characterize and compare the interaction patterns between a protein and a series of ligands. nih.gov This technique provides a detailed breakdown of the types of interactions (e.g., hydrogen bonds, hydrophobic contacts, ionic interactions) and the specific protein residues involved.

For the series of NAMdPs, including this compound, interaction fingerprint analysis has been employed to provide a comprehensive description of the protein-ligand interaction patterns with LasB. nih.govnih.gov This analysis confirms the interactions predicted by molecular docking, such as the hydrogen bonds with Asn112, Ala113, and Arg198. nih.govnih.gov Furthermore, IFPs allow for a comparative analysis across the entire series of inhibitors, revealing which interactions are consistently present in the most potent compounds and which are absent in the less active ones. This detailed understanding of the interaction landscape is invaluable for the rational design of new and more effective inhibitors. nih.gov

X-ray Crystallography Studies of Inhibitor-Enzyme Complexes

X-ray crystallography is a premier technique for visualizing the three-dimensional structure of molecules, including complex biological assemblies like enzyme-inhibitor complexes. kek.jpnih.gov By determining the precise arrangement of atoms, this method offers unparalleled insights into how an inhibitor like this compound binds to its target enzyme. nih.govscilit.com

High-resolution crystal structures of metalloproteases like thermolysin and carboxypeptidase A complexed with analogous thiol-containing peptide inhibitors reveal a conserved binding mechanism that can be extrapolated to this compound. rcsb.orgnih.govmdpi.com The binding mode is characterized by specific interactions between the inhibitor's functional groups and the enzyme's active site residues.

A key feature of this interaction is the coordination of the inhibitor's thiol (mercapto) group to the catalytic zinc ion (Zn²⁺) located deep within the enzyme's active site. nih.govrcsb.org This interaction is critical for potent inhibition as it displaces a water molecule essential for the catalytic hydrolysis of substrates. proteopedia.org

The peptide component of the inhibitor engages with the enzyme's specificity pockets, known as subsites. The Phenylalanine (Phe) residue of this compound is expected to occupy the S1' subsite, which is typically a hydrophobic pocket that favorably accommodates aromatic or large aliphatic side chains. nih.govvirginia.edu The Leucine (Leu) residue would then fit into the S2' subsite, further anchoring the inhibitor through hydrophobic interactions. researchgate.net Additional stability is conferred by a network of hydrogen bonds between the inhibitor's peptide backbone and the main chain of the enzyme. mdpi.com

| Inhibitor Moiety | Enzyme Active Site Component | Primary Interaction Type | Key Enzyme Residues (Examples from Thermolysin/Carboxypeptidase A) |

|---|---|---|---|

| Mercapto (Thiol) Group | Catalytic Zn²⁺ ion | Coordinate Covalent Bond | His142, His146, Glu166 (Thermolysin); His69, Glu72, His196 (Carboxypeptidase A) |

| Phenylalanine (Phe) Side Chain | S1' Subsite (Hydrophobic Pocket) | Hydrophobic Interactions / van der Waals Forces | Ile, Leu, Phe, Val residues lining the pocket |

| Leucine (Leu) Side Chain | S2' Subsite | Hydrophobic Interactions / van der Waals Forces | Residues forming the S2' pocket |

| Peptide Backbone (NH and C=O groups) | Enzyme Main Chain | Hydrogen Bonding | Ala113, Asn112 (Thermolysin); Arg145, Tyr248 (Carboxypeptidase A) |

The binding of an inhibitor to an enzyme is not a simple lock-and-key event; it is a dynamic process that often involves conformational changes in the enzyme, a concept known as "induced fit". wikipedia.org X-ray crystallography can capture these changes by comparing the structure of the enzyme with and without the inhibitor bound. nih.govnih.gov

For metalloproteases like carboxypeptidase A, the binding of an inhibitor in the active site induces a significant conformational rearrangement of key residues. wikipedia.orgnih.gov A well-documented example is the movement of the Tyrosine-248 (Tyr248) residue. In the unbound state, the side chain of Tyr248 is located on the surface of the enzyme, leaving the active site open. proteopedia.org Upon inhibitor binding, Tyr248 swings down to "cap" the active site, forming a hydrogen bond with the inhibitor and sequestering it from the solvent. proteopedia.orgwikipedia.org This movement enhances the binding affinity and stabilizes the enzyme-inhibitor complex. wikipedia.org Similar, albeit less dramatic, shifts can occur in segments of the polypeptide backbone near the active site to optimally accommodate the inhibitor. nih.govresearchgate.net

These ligand-induced changes are critical for the enzyme's function and inhibition, and their analysis provides a more complete picture of the interaction dynamics.

Spectroscopic and Other Biophysical Methods for Interaction Analysis

While X-ray crystallography provides static snapshots of enzyme-inhibitor complexes, a variety of spectroscopic and other biophysical techniques are employed to study the dynamics, thermodynamics, and kinetics of these interactions in solution. frontiersin.orgmdpi.comnih.gov

Fluorescence Spectroscopy: This technique is highly sensitive to changes in the local environment of intrinsic fluorophores within a protein, primarily Tryptophan and Tyrosine residues. nih.gov The binding of an inhibitor like this compound can cause quenching or enhancement of the protein's fluorescence. nih.gov This change can be monitored to determine binding affinity (dissociation constant, Kd or inhibition constant, Ki) and to study the kinetics of the binding event. acs.orgmdpi.com The process can involve a rapid initial binding followed by a slower conformational change, which is reflected in the fluorescence signal. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to assess the secondary and tertiary structure of proteins. springernature.com The binding of a ligand can induce conformational changes that alter the protein's CD spectrum. nih.govmdpi.com Changes in the far-UV region (190-250 nm) indicate alterations in the protein's secondary structure (α-helix, β-sheet content), while changes in the near-UV region (250-350 nm) reflect modifications in the environment of aromatic amino acid side chains, providing insight into tertiary structure rearrangements upon inhibitor binding. springernature.comnih.govspringernature.com

Other Biophysical Methods: A suite of other techniques provides complementary information.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).

Surface Plasmon Resonance (SPR) is a label-free technique for real-time monitoring of binding kinetics, yielding association (kon) and dissociation (koff) rate constants. nih.gov

Mass Spectrometry (MS) can be used to confirm the formation of the enzyme-inhibitor complex and to study the stoichiometry of binding. nih.govheffernlab.com

These methods collectively provide a comprehensive characterization of the interaction between this compound and its target enzymes.

| Technique | Principle | Information Obtained |

|---|---|---|

| Fluorescence Spectroscopy | Measures changes in the emission of intrinsic protein fluorophores (Trp, Tyr) upon ligand binding. | Binding affinity (Kd, Ki), binding kinetics, conformational changes. nih.govacs.org |

| Circular Dichroism (CD) | Measures the differential absorption of left and right circularly polarized light by chiral molecules. | Changes in protein secondary and tertiary structure upon binding. nih.govspringernature.com |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change associated with a binding reaction. | Thermodynamic profile: Kd, stoichiometry (n), enthalpy (ΔH), entropy (ΔS). |

| Surface Plasmon Resonance (SPR) | Detects changes in refractive index at a sensor surface as molecules bind and dissociate. | Real-time kinetics: association rate (kon), dissociation rate (koff), and Kd. nih.gov |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify molecules. | Confirmation of complex formation, stoichiometry, identification of binding sites. heffernlab.comacs.org |

Research Applications and Methodological Advancements

Utilization as Biochemical Probes for Enzyme Active Site Characterization

Mercaptoacetyl-Phe-Leu serves as a valuable biochemical probe for the characterization of enzyme active sites, particularly for metalloproteases. The inherent chemical properties of this compound, specifically the thiol group, allow it to interact directly with key residues within the catalytic center of an enzyme, providing insights into the enzyme's structure and function. By studying the binding and inhibitory effects of this molecule, researchers can elucidate the specific interactions that govern substrate recognition and catalysis. nih.gov

The specific structure of this compound, which mimics the natural peptide substrates of proteases, makes it an effective tool for mapping the substrate-binding pockets of enzymes. The phenylalanine and leucine (B10760876) residues can probe the S1' and S2' subsites of the enzyme's active site, respectively. Studies on Pseudomonas aeruginosa elastase (LasB), a zinc metalloprotease, have utilized such inhibitors to understand its substrate specificity. mdpi.com These investigations revealed that the S1' subsite of LasB has a preference for bulky aromatic side chains, like the phenylalanine residue in this compound. mdpi.com

Chemoproteomic methods utilize chemical fragments that can bind to amino acids within proteins to reveal transient or "cryptic" binding pockets that are not apparent from static protein structures alone. drugdiscoverynews.com By using probes like this compound, which can form interactions with the active site, researchers can identify and characterize these pockets in native cellular environments. drugdiscoverynews.com This approach allows for a more dynamic understanding of enzyme-substrate interactions and helps in the rational design of more specific and potent inhibitors.

This compound is instrumental in investigating the catalytic mechanisms of metalloenzymes. The compound's thiol (-SH) group acts as a potent zinc-binding group (ZBG), which chelates the catalytic zinc ion (Zn²⁺) in the active site of metalloproteases like LasB. mdpi.comchemrxiv.org This interaction directly interferes with the enzyme's catalytic machinery. Enzymes accelerate reactions by stabilizing the transition state of a substrate. researchgate.net The active site of a metalloprotease like LasB features a catalytic zinc ion that is crucial for polarizing the substrate and facilitating nucleophilic attack. mdpi.com

By introducing this compound, researchers can observe the effects of directly targeting this central catalytic component. The inhibition of the enzyme by the compound confirms the essential role of the zinc ion in the catalytic cycle. This method is a form of covalent catalysis and acid-base catalysis investigation, where the thiol group's interaction with the zinc ion disrupts the normal catalytic process. wou.edu Studying the kinetics and binding mode of this inhibitor provides a clearer picture of the transition state stabilization and the roles of specific active site residues, thereby elucidating the enzyme's complete catalytic mechanism. researchgate.netkhanacademy.org

Application in Studies of Bacterial Virulence Factor Modulation

The compound this compound has been significantly applied in studies focusing on the modulation of bacterial virulence factors. nih.gov Virulence factors are molecules produced by pathogens that enable them to cause disease within a host. tufts.edu A key strategy in modern antimicrobial research is to target these virulence factors rather than killing the bacteria directly, which is thought to apply less selective pressure for the development of resistance. nih.gov this compound acts as an inhibitor of Pseudomonas aeruginosa elastase (LasB), a critical metalloprotease virulence factor that plays a major role in the bacterium's pathogenicity. nih.govtandfonline.com

This compound has been identified as a potent and specific inhibitor of P. aeruginosa elastase (LasB). tandfonline.comnih.gov This enzyme is a major contributor to the tissue damage seen in infections, such as the extensive corneal liquefaction characteristic of Pseudomonas keratitis. tandfonline.com Research has demonstrated the efficacy of this compound in preventing this tissue degradation in both laboratory settings and animal models.

In vitro studies confirmed that this compound is a highly effective inhibitor of LasB. tandfonline.com In ex vivo models using rabbit eyes, the compound was shown to be extremely active. Topical treatment with a solution of the inhibitor completely prevented corneal melting in eyes that were injected with the purified elastase enzyme. tandfonline.com Furthermore, in an experimental model of active Pseudomonas keratitis in rabbits, a combination therapy of gentamicin (an antibiotic) and this compound was evaluated. tandfonline.comnih.gov The results showed a significant reduction in corneal damage compared to treatment with the antibiotic alone. tandfonline.comnih.gov

| Treatment Group | Observation Time Point | Key Finding | Reference |

|---|---|---|---|

| Gentamicin + this compound | 28 Hours Post-Infection | Significantly less corneal melting compared to gentamicin alone. | tandfonline.comnih.gov |

| Gentamicin Only | 28 Hours Post-Infection | More pronounced corneal melting. | tandfonline.comnih.gov |

| Both Groups | 48 Hours Post-Infection | Difference in clinical appearance diminished and was not statistically significant. | tandfonline.comnih.gov |

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which protects them from antibiotics and host immune responses. princeton.edumdpi.com The P. aeruginosa virulence factor LasB, the target of this compound, is known to play a role in triggering the intracellular pathways that lead to the formation of biofilms. nih.gov Therefore, inhibiting LasB presents a therapeutic strategy for controlling biofilm-related infections.

Laboratory studies using LasB inhibitors have demonstrated a reduction in the growth of pseudomonal biofilms. nih.gov While the direct dispersal of established biofilms often involves enzymes that degrade the matrix components, such as glycosidases and proteases, preventing biofilm formation by inhibiting key virulence factors like LasB is a crucial anti-virulence strategy. nih.govnih.gov By blocking the action of LasB, compounds like this compound can interfere with the signaling cascade that initiates the switch to a biofilm lifestyle, thereby reducing the pathogen's ability to establish chronic infections. nih.gov

To assess the efficacy of virulence factor inhibitors in vivo, researchers increasingly use alternative infection models like the larvae of the greater wax moth, Galleria mellonella. nih.gov This model is advantageous because it is inexpensive, ethically unrestricted, and possesses an innate immune system with functional similarities to that of vertebrates. nih.govfrontiersin.org G. mellonella has been successfully used to study the virulence of numerous bacterial pathogens, including P. aeruginosa. nih.gov

| Advantage | Description | Reference |

|---|---|---|

| Cost-Effective | Larvae are inexpensive and can be obtained in large numbers. | nih.gov |

| Ethical Considerations | No ethical constraints compared to vertebrate models. | nih.govfrontiersin.org |

| Ease of Use | Simple to handle and do not require specialized laboratory equipment. | nih.gov |

| Relevant Physiology | Possesses an innate immune system with cellular and humoral responses similar to mammals. | nih.govfrontiersin.org |

| Rapid Results | Short life cycle and incubation at 37°C allows for results in as little as 5 days. | nih.govyoutube.com |

Development of Mercaptoacetyl-Containing Chelators for Radiochemical Labeling

The development of peptide-based radiopharmaceuticals for molecular imaging has been significantly advanced by the use of bifunctional chelators capable of stably binding metallic radionuclides. Among these, mercaptoacetyl-containing chelators have emerged as a versatile platform for the radiolabeling of peptides with medically relevant radioisotopes, most notably Technetium-99m (⁹⁹ᵐTc). The mercaptoacetyl group, as part of a larger chelating system, plays a crucial role in coordinating the metallic radionuclide, thereby forming a stable complex that can be attached to a biologically active peptide.

Radiosynthetic Methodologies for Technetium-99m (⁹⁹ᵐTc) Labeling

The labeling of peptides with ⁹⁹ᵐTc using mercaptoacetyl-containing chelators involves sophisticated radiosynthetic methodologies designed to ensure high labeling efficiency, stability, and preservation of the peptide's biological activity. A prominent example of such a chelator is mercaptoacetyltriglycine (MAG3), which has been adapted for the purpose of labeling various biomolecules nih.govnih.gov.

The general strategy involves the use of a bifunctional chelator, where the mercaptoacetyl-containing moiety serves to bind ⁹⁹ᵐTc, and a reactive functional group allows for covalent conjugation to the peptide. A common approach is the use of an N-hydroxysuccinimide (NHS) ester of a modified MAG3 chelator, such as NHS-S-acetyl-MAG3. The NHS ester facilitates the formation of a stable amide bond with primary amine groups present on the peptide, typically the ε-amino group of a lysine residue nih.govresearchgate.net.

To prevent premature oxidation and unwanted side reactions, the thiol group of the mercaptoacetyl moiety is often protected with an acetyl group. This protecting group is removed prior to radiolabeling, often through mild treatment with a reagent like hydroxylamine (B1172632) nih.gov. The radiolabeling process itself is typically carried out under mild conditions, at ambient temperature and neutral pH, to maintain the integrity of the peptide nih.gov.

The labeling of the deprotected chelator-peptide conjugate with ⁹⁹ᵐTc is often achieved through a transchelation reaction. This involves the initial formation of a weak ⁹⁹ᵐTc complex with a labile ligand, such as gluconate or citrate, followed by the transfer of the ⁹⁹ᵐTc to the more stable mercaptoacetyl-containing chelator iaea.org. This method allows for the efficient formation of the desired ⁹⁹ᵐTc-labeled peptide. The resulting complex is typically a stable oxotechnetium (V) core coordinated by the N3S donor set of the mercaptoacetyl-tripeptide chelator researchgate.net.

The efficiency of these radiosynthetic methodologies can be quite high, with specific activities reaching up to 3500 mCi/µmol and labeling efficiencies of approximately 50% being reported nih.gov. The following table summarizes key aspects of these methodologies.

| Parameter | Description | Reference |

| Chelator | Modified Mercaptoacetyltriglycine (MAG3) | nih.gov |

| Conjugation Chemistry | N-hydroxysuccinimide (NHS) ester for reaction with primary amines | nih.govresearchgate.net |

| Thiol Protection | S-acetyl group, removed before labeling | nih.gov |

| Labeling Conditions | Ambient temperature, neutral pH | nih.gov |

| Labeling Mechanism | Transchelation from a weak ligand (e.g., gluconate, citrate) | iaea.org |

| Resulting Complex | Stable ⁹⁹ᵐTc(V)-oxo core with an N3S chelator | researchgate.net |

| Achievable Specific Activity | Up to 3500 mCi/µmol | nih.gov |

Future Directions and Broader Academic Implications

Rational Design Principles for Novel Metalloprotease Inhibitors

The development of novel metalloprotease inhibitors is increasingly guided by rational design principles, moving away from traditional screening methods towards a more targeted approach. A key principle is the exploitation of the enzyme's active site, particularly the zinc ion that is crucial for catalytic activity. nih.gov Most metalloprotease inhibitors are designed as chelating agents that bind to this zinc ion, thereby blocking the enzyme's function. wikipedia.org The mercapto (sulfhydryl) group in Mercaptoacetyl-Phe-Leu exemplifies this strategy. nih.govnih.gov

Future design efforts will focus on achieving greater selectivity to avoid off-target effects, a major reason for the clinical trial failures of early broad-spectrum matrix metalloproteinase (MMP) inhibitors. nih.govmdpi.com Lessons from past failures have highlighted the need for inhibitors that can distinguish between highly similar metalloprotease family members. nih.gov This can be achieved by designing molecules that interact with less conserved regions of the enzyme, such as exosites, which are substrate-binding sites located away from the catalytic center. mdpi.com The peptide component of the scaffold, such as the Phe-Leu dipeptide, plays a crucial role here, as modifications to this part can enhance interactions with specific enzyme subpockets, thereby improving selectivity. nih.gov

Structure-based drug design (SBDD) will continue to be a cornerstone of this process. nih.gov By using the three-dimensional structures of target enzymes, researchers can design inhibitors that fit precisely into the active site. frontiersin.org This approach, combined with an understanding of the structure-activity relationships (SAR), allows for the systematic optimization of lead compounds. For instance, modifying the backbone of the peptide or introducing conformational constraints, such as in bicyclic thiazepinones, can lead to more potent and durable inhibitors. nih.gov The development of inhibitors based on substrate recognition sites is another promising strategy for achieving higher levels of inhibition and specificity. nih.gov

Exploration of Mercaptoacetyl-Peptide Scaffolds in Diverse Biological Systems

The mercaptoacetyl-peptide scaffold has shown potential beyond its initial application as an inhibitor of bacterial elastase. nih.gov A significant area of exploration has been its use as a dual inhibitor of both angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP), which are key targets in the treatment of hypertension and congestive heart failure. nih.govnih.gov This dual inhibition is of great clinical interest, and compounds based on this scaffold have demonstrated efficacy in animal models. nih.gov

The versatility of the mercaptoacetyl-peptide structure allows for its adaptation to target other zinc-dependent proteases. Matrix metalloproteinases (MMPs), a family of enzymes involved in tissue remodeling, are implicated in numerous diseases, including cancer, arthritis, and cardiovascular diseases. wikipedia.orgnih.gov The principles used to design this compound could be applied to develop selective inhibitors for specific MMPs like MMP-2, MMP-9, or MMP-13, which are relevant in various pathologies. mdpi.comnih.govals-journal.com For example, MMP-9 is a target in cancer invasion and inflammatory bowel disease. nih.govmdpi.com

Furthermore, the application of this scaffold is not necessarily limited to metalloproteases. The peptide component can be modified to interact with a wide range of biological targets. The growing field of peptide-based therapeutics offers opportunities to explore the use of mercaptoacetyl-peptides in modulating protein-protein interactions or targeting other enzyme classes. eurekaselect.com The development of cyclic peptide inhibitors, for instance, is an exciting area that could be applied to this scaffold to improve stability and cell permeability. jobs.ac.uk

Advancements in Methodologies for Enzyme Inhibition and SAR Studies

The characterization of enzyme inhibitors and the elucidation of their structure-activity relationships (SAR) are being revolutionized by technological advancements. numberanalytics.com High-throughput screening (HTS) methods, which allow for the rapid testing of thousands of compounds, have become a staple in drug discovery. numberanalytics.com These assays are increasingly being miniaturized using microplates and microfluidics, reducing costs and accelerating the discovery process. numberanalytics.comnumberanalytics.com

For detailed kinetic analysis, advanced enzyme assay techniques are providing deeper insights. Capillary electrophoresis (CE), for example, offers high separation efficiency and requires only small amounts of sample and solvent. nih.gov Novel substrates, such as fluorescent and chemiluminescent probes, enable real-time, highly sensitive monitoring of enzyme activity. numberanalytics.com These methods are crucial for accurately determining the potency (e.g., Kᵢ or IC₅₀ values) and mechanism of action of new inhibitors like those derived from the this compound scaffold. nih.govnih.gov

SAR studies have evolved from qualitative observations to quantitative, predictive models (QSAR). oncodesign-services.com This progression has been heavily influenced by the integration of computational tools and machine learning. numberanalytics.comnumberanalytics.com Artificial intelligence (AI) algorithms can now analyze large datasets to identify complex patterns that correlate a compound's chemical structure with its biological activity, outperforming traditional QSAR methods in some cases. numberanalytics.comnumberanalytics.com This allows for the in silico prediction of the activity of new compounds, guiding synthetic efforts toward more promising candidates. oncodesign-services.comrsc.org

Integration of Multidisciplinary Approaches for Inhibitor Discovery and Characterization

Modern drug discovery is an inherently multidisciplinary endeavor, requiring the integration of expertise from various scientific fields. europa.euacs.org The journey from a lead compound like this compound to a potential therapeutic requires a collaborative effort involving medicinal chemistry, computational biology, structural biology, pharmacology, and toxicology. acs.orgdrugdiscoverytrends.com

A powerful emerging paradigm is the combination of computational and experimental methods in a feedback loop. rsc.orgnih.gov Computational approaches, such as molecular docking and free energy perturbation calculations, can screen vast virtual libraries of compounds and predict their binding affinities, prioritizing a smaller, more manageable number for synthesis and experimental testing. als-journal.comacs.org The experimental data then feeds back into the computational models, refining their predictive power. rsc.orgnih.gov This synergy accelerates the discovery process and reduces costs. drugdiscoverytrends.comnih.gov

The integration of 'omics' data (genomics, proteomics, metabolomics) provides a more holistic understanding of a drug's effect. numberanalytics.com For instance, understanding how an inhibitor affects the broader cellular pathways can help predict potential side effects or identify new therapeutic applications. nih.gov This systems-level perspective is crucial for developing safer and more effective drugs. Ultimately, the successful development of the next generation of inhibitors will depend on seamless collaboration between different disciplines to navigate the complexities of drug discovery and development. acs.org

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for Mercaptoacetyl-Phe-Leu, and how can researchers ensure reproducibility?

- This compound is typically synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods. SPPS involves sequential coupling of amino acids (Phe, Leu) with mercaptoacetic acid, using activating agents like HBTU or DCC. Critical parameters include reaction temperature (0–25°C), solvent choice (DMF or DCM), and deprotection/cleavage conditions (e.g., TFA for resin cleavage) .

- To ensure reproducibility:

- Document exact molar ratios, reaction times, and purification steps (e.g., HPLC gradients).

- Validate purity via LC-MS and NMR (e.g., ¹H NMR for thiol proton identification at ~1.3 ppm) .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- LC-MS : Confirm molecular weight (e.g., [M+H]+ peak at m/z ~450) and purity (>95%).

- NMR : ¹H/¹³C NMR to verify backbone structure and thiol group presence. For example, the mercaptoacetyl moiety shows distinct α-proton shifts at δ 3.0–3.5 ppm .

- FT-IR : C=O stretching (~1650 cm⁻¹) and S-H stretching (~2550 cm⁻¹) bands .

- HPLC : Use C18 columns with acetonitrile/water gradients; retention times should align with reference standards .

Q. What are the primary research applications of this compound in biochemical studies?

- This compound is widely used as a substrate or inhibitor in protease assays (e.g., cathepsin B/K studies) due to its thiol-reactive group.

- Applications include:

- Enzyme kinetics (Km/Vmax determination via fluorogenic assays).

- Structural studies (X-ray crystallography to analyze binding conformations) .

Advanced Research Questions

Q. How can researchers optimize this compound synthesis using design of experiments (DoE) to address low yield or impurity issues?

- DoE Approach : Vary factors like coupling reagent concentration (HBTU: 1–2 eq), solvent polarity (DMF:DCM ratios), and reaction time (2–24 hrs). Use a central composite design to identify interactions .

- Troubleshooting :

- Low yield: Increase activation time or use double couplings for sterically hindered residues.

- Impurities: Introduce scavengers (e.g., triisopropylsilane) during cleavage to suppress byproducts .

- Validate optimizations with LC-MS and comparative NMR .

Q. How should conflicting data on this compound’s enzyme inhibition potency be resolved?

- Data Contradiction Analysis :

- Compare assay conditions: pH (e.g., 5.5 vs. 7.4 for lysosomal vs. cytoplasmic proteases), temperature (25°C vs. 37°C), and substrate concentrations.

- Replicate experiments with standardized protocols (e.g., pre-incubation times, buffer systems) .

- Use statistical tools (e.g., ANOVA) to assess significance of variations, ensuring p-values <0.05 .

Q. What computational strategies are effective for modeling this compound’s interactions with target enzymes?

- Molecular Dynamics (MD) : Simulate binding poses in explicit solvent (e.g., TIP3P water) over 100-ns trajectories. Analyze hydrogen bonds between the thiol group and catalytic cysteine residues .

- Docking Studies : Use AutoDock Vina with flexible side chains to predict binding affinities (ΔG values). Cross-validate with experimental IC50 data .

- QM/MM : Combine quantum mechanics (thiolate reactivity) and molecular mechanics (enzyme backbone) for mechanistic insights .

Methodological Guidelines for Reporting

Q. How should researchers structure the "Methods" section for studies involving this compound to ensure reproducibility?

- Essential Details :

- Synthesis: Precursor sources (e.g., Fmoc-Phe-OH purity ≥99%), coupling cycles, and cleavage cocktail composition.

- Characterization: Instrument parameters (e.g., NMR frequency, LC-MS ionization mode).

- Assays: Enzyme concentrations, buffer recipes, and incubation times .

- Data Presentation :

- Tables: Include retention times, spectral peaks, and statistical metrics (mean ± SD, n=3).

- Figures: Label axes clearly (e.g., "Fluorescence Intensity vs. Time") and provide raw data in supplementary files .

Q. What ethical and data-sharing standards apply to this compound research?

- Ethics : Disclose conflicts of interest (e.g., funding from peptide synthesis companies) and comply with institutional biosafety protocols for thiol-containing compounds .

- FAIR Principles :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.